molecular formula C16H16N4O2S2 B2385140 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899999-73-6

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2385140
CAS RN: 899999-73-6
M. Wt: 360.45
InChI Key: NSAWYOSXFIEAHY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . Thiazole, on the other hand, is a similar heterocyclic compound that contains a nitrogen and a sulfur atom .


Molecular Structure Analysis

The molecular structure of these compounds is determined by the arrangement of atoms and the bonds between them. Imidazole, for example, contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a compound depend on its molecular structure and the nature of the functional groups present.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research into the synthesis of derivatives related to 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide and their antibacterial properties has been a significant area of interest. Kumaraswamy Gullapelli et al. (2014) synthesized compounds with antibacterial activity by reacting 2-(4-aminophenyl) benzimidazole with 2-mercapto-4-hydroxy-6-methyl pyramidine, derived from p-amino benzoic acid and benzene 1,2 diamine Gullapelli, K., Thupurani, M., & Brahmeshwari, G. (2014). Another study by K. Ramalingam et al. (2019) focused on synthesizing benzimidazole derivatives as antibacterial agents, starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, indicating significant activity against bacteria Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019).

Antioxidant and Antitumor Applications

J. Basta et al. (2017) explored benzimidazole derivatives as antioxidants for base oil, demonstrating their potential in inhibiting oil oxidation Basta, J., El-Bassoussi, A., Salem, A., Nessim, M., Ahmed, M., & Attia, S. (2017). Furthermore, the synthesis of new benzimidazole–thiazole derivatives as anticancer agents was undertaken by Z. M. Nofal et al. (2014), who evaluated their cytotoxic activity against HepG2 and PC12 cell lines, showing promising results Nofal, Z. M., Soliman, E., El-Karim, S. H. A., El-Zahar, M., Srour, A. M., Sethumadhavan, S., & Maher, T. (2014).

Enzyme Inhibition for Therapeutic Use

The discovery of clinical candidate K-604 by K. Shibuya et al. (2018), a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrates the therapeutic potential of benzimidazole derivatives in treating diseases involving ACAT-1 overexpression Shibuya, K., Kawamine, K., Ozaki, C., Ohgiya, T., Edano, T., Yoshinaka, Y., & Tsunenari, Y. (2018).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions in the research and development of these compounds could involve the synthesis of new derivatives with improved properties and the exploration of their potential applications in various fields .

properties

IUPAC Name

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c21-10-13-8-18-16(20(13)9-12-4-2-1-3-5-12)24-11-14(22)19-15-17-6-7-23-15/h1-8,21H,9-11H2,(H,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAWYOSXFIEAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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